molecular formula C15H20N2O3 B5678941 ethyl [2-(1-piperidinylcarbonyl)phenyl]carbamate

ethyl [2-(1-piperidinylcarbonyl)phenyl]carbamate

Cat. No. B5678941
M. Wt: 276.33 g/mol
InChI Key: NHOQXZDHPYQOAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Carbamates like "ethyl [2-(1-piperidinylcarbonyl)phenyl]carbamate" are typically synthesized through the reaction of amines with isocyanates or carbon dioxide under specific conditions. The synthesis involves careful control of reaction conditions to ensure the formation of the desired carbamate ester. Research on similar compounds, such as ethyl N-[2-(hydroxyacetyl)phenyl]carbamate, demonstrates the importance of reaction conditions in determining the structure and properties of the final product (Garden et al., 2007).

Molecular Structure Analysis

The molecular structure of carbamates is characterized by the presence of a carbamate group (R1R2N-CO-O-R), which significantly influences the compound's chemical behavior and interactions. X-ray crystallography studies provide detailed information on the molecular geometry, showing how carbamate compounds crystallize in different space groups, with molecules linked by various interactions, such as hydrogen bonding and pi-pi stacking (Garden et al., 2007).

Chemical Reactions and Properties

Carbamates undergo several chemical reactions, including hydrolysis back to the parent amine and carbon dioxide, reactions with nucleophiles, and participation in polymerization reactions. The chemical reactivity is influenced by the substituents on the nitrogen and the ester group, determining the compound's stability and reactivity. Studies on alterations of the carbamate group in medicinal chemistry highlight the significance of these modifications on the compound's biological activity and stability (Temple et al., 1989).

Physical Properties Analysis

The physical properties of carbamates, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are determined by the compound's molecular structure and the nature of its interactions in the solid state. For instance, the crystal structure analysis of related carbamates reveals the impact of molecular interactions on the material's physical properties (Garden et al., 2007).

properties

IUPAC Name

ethyl N-[2-(piperidine-1-carbonyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-2-20-15(19)16-13-9-5-4-8-12(13)14(18)17-10-6-3-7-11-17/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOQXZDHPYQOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CC=C1C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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